molecular formula C7H11ClN2OS B6225135 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride CAS No. 2768326-17-4

2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride

Cat. No. B6225135
CAS RN: 2768326-17-4
M. Wt: 206.7
InChI Key:
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Description

2-Amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride (AMTA-HCl) is a small molecule inhibitor that has been used in various biochemical and physiological studies. It is a synthetic compound that has been used in various scientific research applications, including the inhibition of enzymes, the modulation of gene expression, and the regulation of cell signaling pathways. AMTA-HCl has been used in studies of various diseases, such as cancer, diabetes, and neurodegenerative diseases.

Scientific Research Applications

2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, the modulation of gene expression, and the regulation of cell signaling pathways. It has also been used to study the effects of various drugs and compounds on cell proliferation, apoptosis, and signal transduction pathways. Additionally, 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride has been used in studies of various diseases, such as cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride acts as an inhibitor of enzymes and other proteins by binding to their active sites and blocking their activity. It can also be used to modulate gene expression by binding to DNA and preventing transcription. Additionally, 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride can be used to regulate cell signaling pathways by binding to signaling molecules and preventing their activation.
Biochemical and Physiological Effects
2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride has been used to study the effects of various drugs and compounds on cell proliferation, apoptosis, and signal transduction pathways. It has also been used to study the effects of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride has been used to study the effects of various compounds on the nervous system, including the effects of neurotransmitters and neuromodulators.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride in lab experiments is that it is a relatively small molecule and can easily be synthesized in the laboratory. Additionally, it is non-toxic and does not have any significant side effects. A disadvantage of using 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride in lab experiments is that it can be difficult to obtain in large quantities, as it is not commercially available.

Future Directions

Future research using 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride could include further studies of its mechanism of action and its effects on various diseases. Additionally, further research could be conducted to explore the potential of 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride as a therapeutic agent. Other potential areas of research include the development of novel methods for synthesizing 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride, as well as the development of new applications for 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride, such as its use in drug delivery systems.

Synthesis Methods

2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride is synthesized through a two-step process. The first step involves the reaction of 2-amino-N-methyl-2-(thiophen-2-yl)acetamide with hydrochloric acid. This reaction produces 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride and water as byproducts. The second step involves the purification of the 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride involves the reaction of N-methyl-2-(thiophen-2-yl)acetamide with ammonium chloride in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "N-methyl-2-(thiophen-2-yl)acetamide", "Ammonium chloride", "Reducing agent" ], "Reaction": [ "To a solution of N-methyl-2-(thiophen-2-yl)acetamide in a suitable solvent, add ammonium chloride and the reducing agent.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry to obtain 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride." ] }

CAS RN

2768326-17-4

Product Name

2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride

Molecular Formula

C7H11ClN2OS

Molecular Weight

206.7

Purity

95

Origin of Product

United States

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